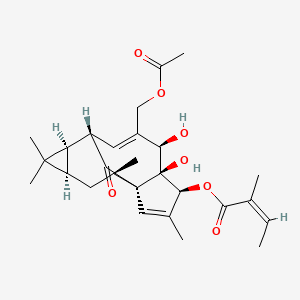

20-O-Acetylingenol-3-angelate

説明

Structure

3D Structure

特性

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCAGKYWXRKLSN-KLKWOBOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 20-O-Acetylingenol-3-angelate: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Acetylingenol-3-angelate, also known as 3-O-angeloyl-20-O-acetyl ingenol (B1671944) and designated by the code PEP008, is a semi-synthetic derivative of ingenol mebutate, a natural product extracted from the sap of the plant Euphorbia peplus.[1] Ingenol mebutate itself is the active ingredient in a topical medication used for the treatment of actinic keratosis.[1] However, ingenol mebutate is known to undergo acyl migration in aqueous solutions, which can affect its bioactivity.[1] The acetylation at the 20-position in this compound is a structural modification aimed at improving the compound's stability and hydrophobicity, potentially enhancing its therapeutic profile.[1] This compound has demonstrated significant cytotoxic effects against various cancer cell lines and modulates key signaling pathways involved in cell proliferation and survival.[1]

This technical guide provides a comprehensive overview of the discovery, semi-synthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its cytotoxic effects in a structured tabular format.

Discovery and Synthesis

While ingenol mebutate is a well-known natural product isolated from Euphorbia peplus, this compound is primarily accessible through semi-synthesis from the parent compound, ingenol.[1] The synthesis is a multi-step process that involves protection of hydroxyl groups, selective acylation, and deprotection to yield the final product. The established synthetic route starts from ingenol and proceeds in four main steps with high yields reported for each transformation.[1]

Semi-synthesis of this compound from Ingenol

The synthesis of this compound (compound 5 ) from ingenol (1 ) can be summarized in the following workflow:

Caption: Synthetic workflow for this compound.

Quantitative Data for Synthesis

While specific yields for each step are not consistently reported across the literature, the overall synthesis is described as high-yielding.[1]

| Step | Reaction | Reagents and Conditions | Reported Yield |

| a | Acetonide protection | p-Toluenesulfonic acid monohydrate (PTSA·H₂O), acetone | High |

| b | Angeloylation | Angelic anhydride, Lithium hexamethyldisilazide (LHMDS), Tetrahydrofuran (B95107) (THF) | High |

| c | Deprotection | 1% Hydrochloric acid in Methanol (B129727) (HCl/MeOH) | High |

| d | Acetylation | Acetic anhydride (Ac₂O), pyridine | High |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines.[1] Its mechanism of action is multifaceted, primarily involving the activation of the Protein Kinase C (PKC) signaling pathway, which in turn affects downstream pathways such as the ERK pathway, and inhibition of the JAK/STAT and AKT signaling pathways.[1]

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against various human cancer and normal cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cell Type | IC₅₀ (µM) |

| Cancer Cell Lines | ||

| K562 | Chronic Myeloid Leukemia | Data not explicitly provided as IC₅₀, but shows significant inhibition at concentrations as low as 1 µM[1] |

| HL-60 | Promyelocytic Leukemia | Sensitive to AAI[1] |

| KT-1 | Leukemia | Sensitive to AAI[1] |

| MCF-7/ADR | Adriamycin-resistant Breast Carcinoma | Sensitive to AAI[1] |

| HCT-116 | Colorectal Carcinoma | Moderately sensitive to AAI[1] |

| H1975 | Lung Adenocarcinoma | Moderately sensitive to AAI[1] |

| A549 | Lung Carcinoma | Moderately sensitive to AAI[1] |

| HeLa | Cervical Carcinoma | Moderately sensitive to AAI[1] |

| A2058 | Melanoma | ~38[2] |

| HT144 | Melanoma | ~46[2] |

| Normal Cell Lines | ||

| L-02 | Normal Liver Cells | Less sensitive to AAI[1] |

| NIH-3T3 | Fibroblast Cells | Less sensitive to AAI[1] |

Note: Sensitivity is described as reported in the source, specific IC₅₀ values were not available for all cell lines.

Signaling Pathways Modulated by this compound

1. Activation of the PKCδ/ERK Signaling Pathway:

This compound is a potent activator of PKC, particularly the delta isoform (PKCδ).[1] Activation of PKCδ initiates a downstream signaling cascade that involves the activation of the Extracellular signal-regulated kinase (ERK) pathway, which plays a critical role in regulating cell proliferation and apoptosis.[1]

Caption: Activation of PKCδ/ERK pathway by the compound.

2. Inhibition of the JAK/STAT and AKT Signaling Pathways:

In addition to activating the PKC/ERK pathway, this compound has been shown to inhibit the Janus kinase/Signal transducer and activator of transcription (JAK/STAT) and the Protein Kinase B (AKT) signaling pathways.[1] The JAK/STAT pathway is crucial for cytokine signaling and immune responses, and its dysregulation is often implicated in cancer. The AKT pathway is a key regulator of cell survival and proliferation.

Caption: Inhibition of JAK/STAT and AKT pathways.

Experimental Protocols

Synthesis of this compound (AAI)

The following is a general procedure for the semi-synthesis of AAI from ingenol.[1]

-

Protection of Ingenol (Formation of Compound 2):

-

Dissolve ingenol (1 ) (1.43 mmol) in a solution of p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.42 mmol) in acetone (1.5 mL).

-

Stir the solution at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Add a saturated aqueous solution of sodium hydrogen carbonate to the reaction mixture.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Take up the residue in ethyl acetate (B1210297) (10 mL).

-

-

Angeloylation (Formation of Compound 3):

-

To a solution of compound 2 and angelic anhydride in tetrahydrofuran (THF), add a solution of lithium hexamethyldisilazide (LHMDS) in THF (0.1 mol/L) at 15 °C.

-

Stir the solution at room temperature for 40 minutes.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine and dry over Na₂SO₄.

-

-

Deprotection (Formation of Compound 4):

-

Stir a solution of compound 3 (0.11 mmol) in 1% HCl in methanol (MeOH) at 25 °C for 1 hour.

-

Concentrate the mixture in vacuo at room temperature.

-

Suspend the residue in water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

-

-

Acetylation (Formation of Compound 5 - AAI):

-

To a solution of compound 4 (0.23 mmol) in pyridine, add acetic anhydride (Ac₂O) (0.24 mmol) at 10 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the final product by chromatography.

-

Cell Proliferation Inhibition Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of AAI.[1]

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of AAI or vehicle control for the desired time period (e.g., 36, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the effect on cell proliferation as a percentage of the vehicle-treated control.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing cell cycle distribution by flow cytometry.[1]

-

Cell Treatment: Treat cells (e.g., K562) with the desired concentration of AAI for various time points (e.g., 2, 4, 12, 24 hours).

-

Cell Fixation: Collect, wash, and fix the cells in ice-cold 70% (v/v) ethanol (B145695) at -20 °C for 24 hours.

-

Staining: Resuspend the fixed cells and stain them with a solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase (10 µg/mL) for 20 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Mitochondrial Membrane Potential (MMP) Assay

The JC-1 dye is commonly used to assess changes in mitochondrial membrane potential.

-

Cell Treatment: Treat cells with AAI or a vehicle control for the desired time. A positive control for mitochondrial depolarization (e.g., CCCP) should be included.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37 °C.

-

Washing: Wash the cells with an appropriate assay buffer to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity. JC-1 forms red fluorescent aggregates in healthy mitochondria with high membrane potential (Ex/Em ~585/590 nm) and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low membrane potential (Ex/Em ~514/529 nm).

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Conclusion

This compound is a promising semi-synthetic ingenol derivative with enhanced stability compared to its natural precursor, ingenol mebutate. Its potent cytotoxic activity against a variety of cancer cell lines is mediated through a complex mechanism involving the activation of the pro-apoptotic PKCδ/ERK pathway and the inhibition of the pro-survival JAK/STAT and AKT pathways. The detailed synthetic and experimental protocols provided in this guide, along with the summarized quantitative data, offer a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of this class of compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical promise.

References

- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 20-O-Acetylingenol-3-angelate: A Potent Activator of Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Acetylingenol-3-angelate, a derivative of the natural product ingenol (B1671944) mebutate (also known as ingenol-3-angelate or PEP005), is a potent and selective modulator of protein kinase C (PKC) isoforms.[1][2] Ingenol mebutate itself is the active ingredient in FDA-approved treatments for actinic keratosis, highlighting the therapeutic potential of this class of compounds.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a PKC activator, its effects on downstream signaling pathways, and its potential as a therapeutic agent, particularly in oncology. The acetylation at the 20-position is suggested to improve the compound's stability compared to its precursor, ingenol mebutate.[1][2]

This document details the quantitative biological data, experimental protocols for its study, and visual representations of its signaling cascades to serve as a comprehensive resource for researchers in the field.

Mechanism of Action: Protein Kinase C Activation

This compound, much like its parent compound ingenol mebutate, functions as a potent activator of classical and novel PKC isoforms.[5] It binds to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[6] This binding event induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria, where it can phosphorylate a multitude of downstream target proteins.[7]

The activation of specific PKC isoforms, particularly PKCδ, is crucial for the pro-apoptotic effects of this class of compounds in cancer cells.[7][8][9] Upon activation by ingenol mebutate, PKCδ has been shown to be highly phosphorylated.[8] This leads to the initiation of signaling cascades that can induce cell cycle arrest and apoptosis.[7] Interestingly, while activating PKCδ, ingenol mebutate has been observed to downregulate the expression and activity of PKCα.[3][10]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the interaction of ingenol mebutate and its derivatives with PKC isoforms and their effects on various cell lines. Data for this compound is emerging, and much of the foundational understanding is derived from studies on its closely related precursor, ingenol mebutate.

Table 1: Binding Affinity of Ingenol Mebutate for PKC Isoforms

| PKC Isoform | K_i_ (nM) |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

Data represents the mean of three independent experiments measuring the inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding.[11]

Table 2: EC_50_ Values of Ingenol Mebutate for PKC Isoform Translocation

| Cell Line | PKC Isoform | EC_50_ (nM) |

| WEHI-231 | PKC-α | 13 ± 2.4 |

| PKC-βI | 4.37 ± 0.4 | |

| PKC-βII | 10.5 ± 2.2 | |

| PKC-δ | 38.6 ± 2.9 | |

| PKC-ε | 1.08 ± 0.01 | |

| PKC-μ | 0.9 ± 0.13 | |

| HOP-92 | PKC-α | 198 ± 12.5 |

| PKC-βI | 69.1 ± 8.2 | |

| PKC-ε | 4.6 ± 0.4 | |

| PKC-μ | 1 | |

| Colo-205 | PKC-α | 635 ± 245 |

| PKC-βI | 146 ± 35 | |

| PKC-δ | 4.7 ± 0.7 | |

| PKC-ε | 1.1 ± 0.5 | |

| PKC-μ | 30 |

Values represent the concentration required to induce 50% of the maximal translocation of the respective GFP-tagged PKC isoform.[11]

Table 3: IC_50_ Values of Ingenol Mebutate in Cancer Cell Lines

| Cell Line | IC_50_ (nM) |

| WEHI-231 (B-cell lymphoma) | 1.41 ± 0.255 |

| HOP-92 (Non-small cell lung cancer) | 3.24 ± 2.01 |

| Colo-205 (Colon adenocarcinoma) | 11.9 ± 1.307 |

| K562 (Chronic myeloid leukemia) | Not explicitly stated, but AAI is more potent |

IC_50_ values represent the concentration required to inhibit cell proliferation by 50%.[11] A study on this compound (AAI) demonstrated it has higher cytotoxicity than ingenol mebutate in the K562 cell line.[1]

Signaling Pathways

Activation of PKC by this compound triggers a complex network of downstream signaling pathways. The primary pathways implicated in its anti-cancer effects are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.

References

- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchhub.com [researchhub.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.origene.com [cdn.origene.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

The Dual Mechanisms of 20-O-Acetylingenol-3-angelate: A Technical Guide to its Impact on Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-O-Acetylingenol-3-angelate, a derivative of the potent protein kinase C (PKC) activator ingenol-3-angelate, has demonstrated significant anti-cancer activity. This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound and its close analogue, ingenol-3-angelate (also known as PEP005). Through a dual mechanism involving direct induction of necrotic cell death and the stimulation of an inflammatory response, these ingenol (B1671944) esters exert their therapeutic effects. This document summarizes key quantitative data, details experimental methodologies for studying their mechanism of action, and provides visual representations of the affected signaling cascades to support further research and drug development efforts in oncology.

Introduction

This compound is a synthetic derivative of ingenol mebutate (ingenol-3-angelate), a diterpenoid ester isolated from the sap of Euphorbia peplus. The sap of this plant has been used in traditional medicine for the treatment of various skin conditions, including warts and skin cancer. The acetylation at the C20 position is designed to improve the compound's stability. Like its parent compound, this compound is a potent activator of Protein Kinase C (PKC) isoforms, which are central regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation. This guide will focus on the downstream signaling consequences of PKC activation by this compound and its well-studied precursor, ingenol-3-angelate (PEP005).

Core Signaling Pathways Affected

The primary molecular target of this compound and other ingenol esters is the C1 domain of PKC isoforms, leading to their activation. This activation triggers a cascade of downstream signaling events, primarily through the PKC/MEK/ERK pathway and the NF-κB pathway, ultimately leading to both direct tumor cell cytotoxicity and an inflammatory response that contributes to tumor clearance.

The PKC/MEK/ERK Signaling Axis

Activation of PKC isoforms, particularly PKCδ, by ingenol esters leads to the phosphorylation and activation of the Raf/MEK/ERK (MAPK) cascade.[1][2] This pathway plays a crucial role in regulating cell proliferation, survival, and death. Sustained activation of the ERK1/2 pathway by these compounds has been shown to be pro-apoptotic in certain cancer cells.[3]

Figure 1: PKC/MEK/ERK Signaling Pathway Activated by this compound.

The NF-κB Signaling Pathway

The activation of PKC by this compound also leads to the activation of the NF-κB signaling pathway.[4] This is a critical pathway in regulating inflammatory responses, cell survival, and proliferation. PKC activation can lead to the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB dimers in the cytoplasm. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of a wide range of pro-inflammatory cytokines and other target genes.[5]

Figure 2: NF-κB Signaling Pathway Activated by this compound.

Apoptosis and Necrosis Induction

This compound and its analogues induce both apoptotic and necrotic cell death.[6] At higher concentrations, primary necrosis is the dominant form of cell death, characterized by rapid cell swelling and membrane rupture. At lower, nanomolar concentrations, apoptosis is induced. The apoptotic cascade involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates such as PARP and ultimately, programmed cell death.[7] This process is also linked to the disruption of the mitochondrial membrane potential.[6]

Figure 3: Apoptosis and Necrosis Pathways Induced by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound (AAI/PEP008) and its parent compound, ingenol-3-angelate (I3A/PEP005), on various cancer cell lines.

Table 1: Cytotoxicity of Ingenol Esters in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Ingenol-3-angelate (PEP005) | Colo205 | Colon | 0.01 | 48 | [8][9] |

| HCC2998 | Colon | 30.0 | 48 | [8] | |

| HCT116 | Colon | 120.0 | 48 | [8] | |

| HT29 | Colon | 140.0 | 48 | [8] | |

| MDA-MB-435 | Melanoma | 2.6 | 48 | [9] | |

| A2058 | Melanoma | ~38 | Not Specified | [7] | |

| HT144 | Melanoma | ~46 | Not Specified | [7] | |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | IEC-6 | Rat Intestinal Epithelial | 5.74 µg/mL | Not Specified | [6] |

Table 2: Effect of this compound (AAI) on Cell Cycle Distribution in K562 Cells (24h treatment) [6]

| AAI Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 | 45.3 | 44.1 | 10.6 |

| 62.5 | 42.1 | 41.5 | 16.4 |

| 125 | 38.7 | 37.9 | 23.4 |

| 250 | 30.2 | 21.0 | 48.8 |

Table 3: Induction of Apoptosis and Necrosis by this compound (AAI) in K562 Cells (18h treatment) [6]

| AAI Concentration (nM) | % Apoptotic Cells | % Necrotic Cells |

| 0 | 1.64 | 0.16 |

| 250 | 10.6 | Not Reported |

| 500 | 9.7 | 6.59 |

Table 4: Time-Course of Protein Phosphorylation in Colo205 Cells Treated with 0.3 µM Ingenol-3-angelate (PEP005) [1]

| Time (min) | p-PKCδ (Fold Change) | p-Raf (Fold Change) | p-ERK1/2 (Fold Change) | p-JNK (Fold Change) | p-p38 (Fold Change) |

| 5 | ~2.5 | ~1.5 | ~2.0 | ~1.5 | ~1.2 |

| 15 | ~3.0 | ~2.0 | ~3.5 | ~2.0 | ~1.8 |

| 30 | ~3.5 | ~2.5 | ~4.0 | ~2.5 | ~2.0 |

| 60 | ~2.0 | ~1.8 | ~2.5 | ~1.8 | ~1.5 |

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Cell Viability Assay (MTT Assay)

Figure 4: Workflow for MTT Cell Viability Assay.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PKC, PKC, p-ERK, ERK, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used for quantification relative to a loading control.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound and its parent compound, ingenol-3-angelate, are potent modulators of key signaling pathways implicated in cancer cell survival and proliferation. Their primary mechanism of action through the activation of PKC isoforms triggers a dual response of direct cytotoxicity and immune-mediated anti-tumor activity. The activation of the PKC/MEK/ERK and NF-κB pathways, along with the induction of apoptosis and necrosis, underscores the multifaceted therapeutic potential of these compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate and harness the therapeutic benefits of this class of molecules in the development of novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]

- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Synthetic Genesis of 20-O-Acetylingenol-3-angelate: A Technical Guide to its Origin, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-O-Acetylingenol-3-angelate, a synthetic derivative of the natural product ingenol (B1671944) mebutate, has emerged as a compound of significant interest in oncological research. Its synthesis was motivated by the need to overcome the inherent instability of its parent compound, which is prone to acyl migration. This modification enhances its stability and hydrophobicity, potentially leading to improved therapeutic efficacy. This technical guide provides an in-depth exploration of the origin of this compound as a synthetic derivative, detailing its synthesis, physicochemical properties, and its multifaceted mechanism of action involving the modulation of key cellular signaling pathways.

Introduction: The Rationale for a Synthetic Derivative

Ingenol mebutate, a diterpenoid ester isolated from the sap of the plant Euphorbia peplus, is the active ingredient in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis.[1][2] Despite its potent cytotoxic and pro-inflammatory activities, the therapeutic potential of ingenol mebutate is hampered by its chemical instability. The angelate group at the C3 position is susceptible to acyl migration, leading to the formation of inactive isomers.[3]

To address this limitation, this compound (also referred to as AAI or PEP008) was synthesized.[3] By acetylating the hydroxyl group at the C20 position, the stability of the molecule is significantly increased, preventing the detrimental acyl migration. This structural modification also enhances the compound's hydrophobicity, which may influence its cellular uptake and interaction with biological targets.[3]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its formulation and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆O₇ | PubChem |

| Molecular Weight | 472.6 g/mol | PubChem |

| CAS Number | 82425-35-2 | ChemicalBook |

| Appearance | Solid | MedChemExpress |

| Solubility | DMSO: 100 mg/mL (211.61 mM) | MedChemExpress |

| Storage | Powder: -20°C for 3 years | MedChemExpress |

| In solvent: -80°C for 6 months | MedChemExpress |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from ingenol, which can be isolated from plant sources or synthesized.[2][3] The following is a detailed experimental protocol adapted from the literature.[3]

Experimental Protocol

Step 1: Protection of the C5 and C20 hydroxyl groups of Ingenol

-

Dissolve ingenol (1 ) in acetone.

-

Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add a saturated aqueous solution of sodium hydrogen carbonate to quench the reaction.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ingenol-5,20-acetonide (2 ).

Step 2: Angeloylation at the C3 position

-

Dissolve ingenol-5,20-acetonide (2 ) in a suitable solvent such as dichloromethane.

-

Add angelic acid anhydride (B1165640) and a base (e.g., 4-dimethylaminopyridine, DMAP).

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain 3-O-angeloyl-ingenol-5,20-acetonide (3 ).

Step 3: Deprotection of the C5 and C20 hydroxyl groups

-

Dissolve 3-O-angeloyl-ingenol-5,20-acetonide (3 ) in a mixture of acetic acid and water.

-

Heat the reaction mixture to facilitate the removal of the acetonide protecting group.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the product to yield ingenol-3-angelate (4 ).

Step 4: Selective Acetylation at the C20 position

-

Dissolve ingenol-3-angelate (4 ) in a suitable solvent like pyridine.

-

Cool the solution to 0°C and add acetic anhydride.

-

Allow the reaction to proceed, selectively acetylating the less sterically hindered C20 hydroxyl group.

-

Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

-

Purify the final product, this compound (5 ), by column chromatography.

Synthetic Workflow

Caption: Synthetic workflow for this compound from ingenol.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines.[3][4] Its enhanced stability is believed to contribute to its increased intracellular activity compared to ingenol mebutate.[3] The compound has been shown to inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, disrupt the mitochondrial membrane potential, and stimulate both apoptosis and necrosis in cancer cells.[3]

Cytotoxicity Data

While comprehensive comparative data is still emerging, studies have shown the potent cytotoxic effects of this compound and its parent compound, ingenol mebutate, against various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Source |

| A2058 | Human Melanoma | Ingenol-3-angelate | ~38 | [5] |

| HT144 | Human Melanoma | Ingenol-3-angelate | ~46 | [5] |

| K562 | Chronic Myeloid Leukemia | This compound | More potent than Ingenol mebutate | [3] |

| Melanoma, Breast, Colon | Various | This compound | Sensitive | [4] |

Modulation of Signaling Pathways

The biological effects of this compound are mediated through its interaction with multiple key intracellular signaling pathways.[3]

-

Protein Kinase C (PKC) Pathway: Similar to its parent compound, this compound is a potent activator of Protein Kinase C delta (PKCδ).[3] Activation of PKCδ triggers a downstream cascade, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.[3]

-

JAK/STAT3 Pathway: The compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[3] The JAK/STAT3 pathway is often constitutively active in cancer cells and is involved in tumor cell proliferation, survival, and invasion.

-

AKT Pathway: this compound inactivates Protein Kinase B (AKT), a key regulator of cell survival and metabolism.[3] Inhibition of the AKT pathway can lead to decreased cell survival and increased apoptosis.

Signaling Pathway Diagram

Caption: Modulation of key signaling pathways by this compound.

Conclusion

This compound represents a rationally designed synthetic derivative of ingenol mebutate with improved chemical stability. Its synthesis addresses a key liability of the natural product, potentially enhancing its therapeutic window. The compound's ability to modulate multiple critical signaling pathways, including the PKC, JAK/STAT, and AKT pathways, underscores its potential as a multi-targeted agent for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising synthetic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling PEP008: A Targeted Approach to Cancer Therapy Through Synthetic Lethality

Taipei, Taiwan - In the landscape of precision oncology, a promising new agent, PEP008, is emerging as a potent and selective therapeutic candidate for a significant subset of human cancers. Developed by PharmaEngine, Inc., this first-in-class, central nervous system (CNS)-penetrant small molecule leverages the principle of synthetic lethality to target cancer cells with a specific genetic vulnerability, the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Preclinical data, including findings presented at the American Association for Cancer Research (AACR) Annual Meeting, underscore the potential of PEP008 as a highly selective, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).

PEP008's mechanism of action is rooted in the concept of synthetic lethality, an interaction where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. Approximately 10-15% of all human cancers, including a high percentage of glioblastomas, pancreatic cancer, non-small cell lung cancer, and bladder cancer, exhibit a homozygous deletion of the MTAP gene. This deletion leads to the accumulation of the metabolite methylthioadenosine (MTA) within the cancer cells. PEP008 utilizes this accumulation of MTA to form a stable ternary complex with PRMT5, potently and selectively inhibiting its enzymatic activity. This targeted inhibition in MTAP-deleted cancer cells leads to cell death, while largely sparing normal, MTAP-proficient cells, suggesting a favorable therapeutic window and improved safety profile over first-generation, non-selective PRMT5 inhibitors.

Quantitative Analysis of Cytotoxic Effects

While specific quantitative data from the latest preclinical poster presentations on PEP008 (also referred to as PE-0260) are not yet fully published in peer-reviewed literature, the established mechanism of MTA-cooperative PRMT5 inhibitors allows for an illustrative representation of expected data. The following tables are structured based on typical preclinical data packages for this class of compounds.

Table 1: Illustrative In Vitro Cell Viability (IC50) of PEP008 in Cancer Cell Lines

| Cell Line | Cancer Type | MTAP Status | PEP008 IC50 (nM) |

| HCT116 | Colon Cancer | Wild-Type | >10,000 |

| HCT116 | Colon Cancer | MTAP-deleted | 50 |

| A549 | Lung Cancer | Wild-Type | >10,000 |

| A549 | Lung Cancer | MTAP-deleted | 75 |

| PANC-1 | Pancreatic Cancer | MTAP-deleted | 60 |

| SU-86.86 | Pancreatic Cancer | Wild-Type | >10,000 |

| U87 MG | Glioblastoma | MTAP-deleted | 40 |

Note: The data above are illustrative and based on the known selectivity of MTA-cooperative PRMT5 inhibitors. Actual values for PEP008 are pending publication.

Table 2: Illustrative Apoptosis Induction by PEP008 in MTAP-deleted Cancer Cells

| Cell Line | Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| HCT116 (MTAPdel) | Vehicle (DMSO) | - | 5.2 |

| HCT116 (MTAPdel) | PEP008 | 100 | 45.8 |

| HCT116 (MTAPdel) | PEP008 | 500 | 78.3 |

| PANC-1 (MTAPdel) | Vehicle (DMSO) | - | 6.1 |

| PANC-1 (MTAPdel) | PEP008 | 100 | 42.5 |

| PANC-1 (MTAPdel) | PEP008 | 500 | 75.9 |

Note: The data above are illustrative. Apoptosis is typically measured by flow cytometry after Annexin V and Propidium Iodide staining.

Core Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of cytotoxic agents like PEP008.

Cell Viability (MTT) Assay

This assay quantitatively assesses the effect of PEP008 on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (both MTAP-deleted and wild-type) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A serial dilution of PEP008 is prepared in culture medium. The existing medium is removed from the cells and replaced with medium containing various concentrations of PEP008 or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of PEP008 that inhibits cell growth by 50%) is determined by plotting the log of the drug concentration against the percentage of cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with PEP008 at various concentrations for 48-72 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: An additional 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed immediately on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Target Engagement (SDMA Western Blot)

This assay confirms that PEP008 is inhibiting its target, PRMT5, by measuring the levels of symmetric dimethylarginine (SDMA), a downstream product of PRMT5 activity.

-

Protein Extraction: Cells are treated with PEP008 for a specified time, then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SDMA. A loading control antibody (e.g., β-actin) is also used.

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the SDMA signal in PEP008-treated cells indicates target engagement.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of PEP008 and a typical experimental workflow.

A Technical Guide to 20-O-Acetylingenol-3-angelate (AIA) and its Role in Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

20-O-Acetylingenol-3-angelate (AAI), also known as PEP008, is a synthetic derivative of Ingenol (B1671944) Mebutate (PEP005 or Ingenol-3-angelate, I3A), a diterpene ester isolated from the sap of Euphorbia peplus.[1] This plant has a history in traditional medicine for treating skin conditions like actinic keratosis.[2] AIA has demonstrated significant cytotoxicity against various cancer cell lines, including melanoma, breast cancer, colon cancer, and leukemia.[1] Its primary mechanism of anti-cancer activity involves the induction of programmed cell death, or apoptosis, through the modulation of key cellular signaling pathways. This document provides a detailed overview of the molecular mechanisms underlying AIA-induced apoptosis, a summary of relevant quantitative data, and methodologies for key experimental procedures.

Core Mechanism: Induction of Apoptosis

AIA is a potent activator of the Protein Kinase C (PKC) family of isoenzymes, which are central regulators of cell proliferation, differentiation, and apoptosis.[1][3] Unlike some phorbol (B1677699) esters, its derivatives like I3A are considered non-tumor promoting.[4] The pro-apoptotic effects of AIA and its parent compound I3A are primarily mediated through the activation of specific PKC isoforms, leading to the initiation of the intrinsic mitochondrial apoptotic cascade.

Activation of Protein Kinase C Delta (PKCδ)

The cornerstone of AIA's pro-apoptotic activity is its role as a PKC agonist, with a particular reliance on the activation of the novel PKC isoform, PKCδ.[1][3]

-

Binding and Translocation: As a diacylglycerol analogue, AIA binds to the C1 domains of classical and novel PKCs, promoting their activation and recruitment to cellular membranes.[4]

-

Pro-Apoptotic Signaling: Upon activation by AIA, PKCδ translocates from the cytoplasm to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria.[3][5] This translocation is a critical step for its pro-apoptotic functions.[3][6]

-

Downstream Effects: Activated PKCδ can slow cell proliferation and induce cell cycle arrest.[3] In the nucleus, activated PKCδ, along with activated caspase-3, can be cleaved to form a constitutively active catalytic fragment that further promotes apoptosis by phosphorylating apoptosis-regulating proteins.[3]

Intrinsic (Mitochondrial) Apoptosis Pathway

AIA triggers the mitochondrial pathway of apoptosis, characterized by changes in the mitochondrial membrane and the activation of a cascade of cysteine-aspartic proteases (caspases).

-

Bcl-2 Family Modulation: AIA treatment alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to increase the expression of the pro-apoptotic protein Bax.[3][7] This disrupts the protective function of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption: A key event following Bcl-2 family modulation is the disruption of the mitochondrial membrane potential (MMP).[1][4]

-

Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[7] This event triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[4] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4]

Modulation of Key Signaling Pathways

AIA's influence extends to other critical signaling networks that govern cell survival and proliferation.

-

MAPK Pathway: AIA treatment leads to the activation of the Ras/Raf/MAPK pathway, evidenced by increased phosphorylation of Raf1 and ERK1/2.[1][5]

-

PI3K/AKT Pathway: Concurrently, AIA inhibits the pro-survival PI3K/AKT signaling pathway. This is observed through the reduced levels of the phosphorylated (active) form of AKT.[1][5]

-

JAK/STAT Pathway: In chronic myeloid leukemia cells, AIA has been shown to inhibit the JAK/STAT3 pathway.[1]

-

NF-κB Signaling: The parent compound I3A suppresses inflammation and carcinoma by downregulating NF-κB signaling. It inhibits the levels of the NF-κB p65 protein, its phosphorylation, and its subsequent translocation to the nucleus.[4]

Visualization of AIA-Induced Apoptosis Pathway

The following diagram illustrates the primary signaling cascade initiated by AIA to induce apoptosis.

Caption: AIA-induced apoptosis signaling cascade.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of AIA and its parent compound, I3A.

Table 1: Cytotoxicity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

|---|---|---|---|---|

| Ingenol-3-angelate (I3A) | A2058 | Human Melanoma | ~38 µM | [4] |

| Ingenol-3-angelate (I3A) | HT144 | Human Melanoma | ~46 µM | [4] |

| 3EZ,20Ac-ingenol* | IEC-6 | Rat Intestinal Epithelial | 5.74 µg/mL | [8] |

Note: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a structurally related ingenol derivative.

Table 2: Induction of Apoptosis and Necrosis

| Compound | Cell Line | Concentration | Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) | Citation |

|---|---|---|---|---|---|---|

| Control | K562 | 0 nM | 18 | 1.64 | 0.16 | [1] |

| AAI | K562 | 250 nM | 18 | 10.6 | - | [1] |

| AAI | K562 | 500 nM | 18 | 9.7 | 6.59 |[1] |

Table 3: Cell Cycle Arrest

| Compound | Cell Line | Concentration | Time (h) | % Cells in G2/M Phase | Citation |

|---|---|---|---|---|---|

| Control | K562 | 0 nM | - | 10.56 | [1] |

| AAI | K562 | 250 nM | 2 | 12.18 | [1] |

| AAI | K562 | 250 nM | 4 | 23.40 | [1] |

| AAI | K562 | 250 nM | 12 | 48.85 |[1] |

Experimental Protocols & Workflow

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to characterize AIA-induced apoptosis.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.

-

Cell Seeding: Plate cells (e.g., K562) in a 96-well plate at a specified density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of AIA (e.g., 0-500 nM) or vehicle control for a designated period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 μL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Remove the culture medium and dissolve the formazan crystals in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The inhibition rate is calculated relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells (e.g., K562) and treat with AIA for the desired time (e.g., 18 hours).[1]

-

Harvesting: Harvest cells by trypsinization or scraping and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with AIA, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, p-ERK, Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow to investigate the pro-apoptotic effects of AIA on a cancer cell line.

Caption: General workflow for studying AIA's effects.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that effectively induces apoptosis in various cancer models. Its mechanism is centered on the activation of PKCδ, which initiates the intrinsic mitochondrial apoptotic pathway and modulates critical cell survival and proliferation signals, including the MAPK, PI3K/AKT, and JAK/STAT pathways. The quantitative data consistently demonstrate its ability to inhibit cell growth, arrest the cell cycle, and trigger programmed cell death.

For drug development professionals, the stability and potent activity of AIA make it an attractive candidate for further preclinical and clinical investigation. Future research should focus on its efficacy in in vivo models, potential combination therapies to enhance its apoptotic effects, and the precise elucidation of its differential effects on various PKC isoforms to optimize therapeutic windows and minimize off-target effects.

References

- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of a Potent Diterpenoid: An In-depth Technical Guide to the Structure-Activity Relationship of 20-O-Acetylingenol-3-angelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-O-Acetylingenol-3-angelate, also known as ingenol (B1671944) mebutate, is a diterpenoid ester derived from the sap of the plant Euphorbia peplus. Formerly marketed as Picato®, it was a topical treatment for actinic keratosis. Its potent biological activity, characterized by a dual mechanism of direct cytotoxicity and induction of a localized inflammatory response, has spurred significant interest in its structure-activity relationship (SAR). This technical guide provides a comprehensive analysis of the SAR of this compound, detailing the key structural motifs governing its interaction with its primary molecular target, Protein Kinase C (PKC), and subsequent cellular effects. This document summarizes quantitative biological data, outlines detailed experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

The ingenane (B1209409) diterpenes, a class of tetracyclic compounds, are characterized by a unique "inside-out" bridged bicyclo[4.4.1]undecane core. Among these, this compound has emerged as a molecule of significant pharmacological interest. Its potent anti-cancer properties are primarily attributed to its ability to activate various isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[1][2] The intricate relationship between the chemical structure of ingenol mebutate and its biological activity is critical for the design of new analogs with improved therapeutic profiles.

Core Structure and Key Functional Groups

The foundational structure of this compound is the ingenol core. The key to its potent biological activity lies in the specific esterification pattern at the C3 and C20 positions.

-

Ingenol Core: The rigid, tetracyclic core provides the necessary scaffold for the precise orientation of the functional groups.

-

C3-Angelate Ester: The angelate group at the C3 position is a critical determinant of the molecule's high affinity for the C1 domain of PKC.[3]

-

C20-Acetate Ester: The acetyl group at the C20 position also contributes significantly to the compound's overall activity profile.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of ingenol derivatives.

Table 1: Protein Kinase C (PKC) Binding Affinity of Ingenol Derivatives

| Compound | PKC Isoform | Binding Affinity (Ki) [nM] | Reference |

| This compound (Ingenol Mebutate) | PKCα | 0.3 ± 0.02 | [4] |

| PKCβ | 0.105 ± 0.019 | [4] | |

| PKCγ | 0.162 ± 0.004 | [4] | |

| PKCδ | 0.376 ± 0.041 | [4] | |

| PKCε | 0.171 ± 0.015 | [4] | |

| Ingenol (Parent Compound) | PKC | 30,000 | [3] |

Table 2: In Vitro Cytotoxicity of Ingenol Derivatives against Human Keratinocytes (HPV-Ker cell line)

| Compound | IC50 [µM] (24h) | IC50 [µM] (48h) | Reference |

| This compound (Ingenol Mebutate) | 0.84 | 0.84 | [5] |

| 17-Acetoxyingenol 3-angelate 20-acetate | 0.39 | Not Reported | [5] |

| 17-Acetoxyingenol 3-angelate 5,20-diacetate | 0.32 | Not Reported | [5] |

Mechanism of Action: A Dual Approach

The biological activity of this compound is characterized by a dual mechanism of action, both of which are initiated by the activation of PKC.[6]

-

Direct Cytotoxicity: Upon binding to and activating PKC, particularly the novel isoform PKCδ, a signaling cascade is initiated that leads to mitochondrial swelling and cell death, exhibiting features of both apoptosis and necrosis.[6][7]

-

Inflammatory Response: PKC activation also stimulates keratinocytes to release pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α. This leads to the recruitment of neutrophils and other immune cells to the site of application, resulting in an inflammatory response that helps to eliminate any remaining dysplastic cells.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ingenol mebutate's SAR.

Protein Kinase C (PKC) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of ingenol derivatives for different PKC isoforms.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]phorbol 12,13-dibutyrate, [³H]PDBu) for binding to the C1 domain of a specific PKC isoform.

Materials:

-

Recombinant human PKC isoforms (α, β, γ, δ, ε)

-

[³H]PDBu

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl₂, 1 mM DTT, and 100 µg/mL BSA.

-

Test compounds (ingenol derivatives) dissolved in DMSO.

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific PKC isoform, and phosphatidylserine vesicles.

-

Add varying concentrations of the test compound (ingenol derivative).

-

Add a fixed concentration of [³H]PDBu to initiate the binding reaction.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ingenol derivatives on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT or primary keratinocytes)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well cell culture plates

-

Test compounds (ingenol derivatives) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ingenol derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

In Vivo Skin Irritation Model (Rabbit or Mouse)

Objective: To assess the potential of ingenol derivatives to cause skin irritation.

Principle: This in vivo assay evaluates the dermal response (erythema and edema) following the topical application of a test substance to the skin of an animal model.

Materials:

-

Albino rabbits or hairless mice

-

Test compounds formulated in a suitable vehicle (e.g., gel or solution).

-

Gauze patches and non-irritating tape

-

Clippers for hair removal

-

Draize scoring system for erythema and edema

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Approximately 24 hours before the test, remove the fur from a small area on the back of the animal.

-

Apply a defined amount of the test substance to the prepared skin area and cover it with a gauze patch. A control site with the vehicle alone should also be included.

-

After a specified exposure period (e.g., 4 or 24 hours), remove the patch and any residual test substance.

-

Observe and score the skin reactions (erythema and edema) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal using the Draize scoring system.

-

Calculate the Primary Irritation Index (PII) to classify the irritation potential of the compound.

Experimental and Logical Workflows

Workflow for a Structure-Activity Relationship (SAR) Study

Caption: A typical workflow for a SAR study of ingenol derivatives.

Conclusion

The structure-activity relationship of this compound is a finely tuned interplay of its tetracyclic ingenane core and the specific ester functionalities at the C3 and C20 positions. The angelate ester at C3 is paramount for high-affinity binding to the C1 domain of PKC, the primary molecular target. This interaction initiates a dual mechanism of action involving direct cytotoxicity, mediated through the PKCδ/MEK/ERK pathway, and a robust inflammatory response. Quantitative data reveals that even minor modifications to the ingenol scaffold can significantly impact its biological activity. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to further elucidate the SAR of this potent class of compounds and to design novel analogs with enhanced therapeutic potential for various disease indications.

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Leukemic Activity of 20-O-Acetylingenol-3-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-O-Acetylingenol-3-angelate (AAI), a synthetic derivative of ingenol (B1671944) mebutate, has demonstrated significant cytotoxic effects against chronic myeloid leukemia cells in vitro. This technical guide provides a comprehensive overview of the anti-leukemic activity of AAI, focusing on its effects on the K562 cell line. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development of AAI as a potential chemotherapeutic agent.

Introduction

Ingenol mebutate, a diterpene ester isolated from Euphorbia peplus, is a known activator of protein kinase C (PKC) with potent anti-cancer properties. However, its therapeutic potential is hampered by instability due to acyl migration. This compound (AAI), also known as PEP008, is a structurally modified derivative designed to improve stability and enhance bioactivity.[1] This guide focuses on the in vitro anti-leukemic effects of AAI, particularly its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in K562 chronic myeloid leukemia cells.[1][2]

Quantitative Analysis of Anti-Leukemic Activity

The in vitro efficacy of this compound against the K562 chronic myeloid leukemia cell line has been quantified through various assays. The following tables summarize the key findings regarding cell proliferation, apoptosis, necrosis, and cell cycle arrest.

Table 1: Inhibition of K562 Cell Proliferation by AAI

| Treatment Duration | IC50 (nM) |

| 48h | Not explicitly stated, but significant inhibition observed at concentrations ≥ 31.25 nM |

Note: The precise IC50 value at 48 hours was not provided in the reviewed literature. However, dose-dependent inhibition of K562 cell proliferation was observed, with significant effects at nanomolar concentrations.

Table 2: Induction of Apoptosis and Necrosis in K562 Cells by AAI (18h Treatment)[1]

| AAI Concentration (nM) | Apoptotic Cells (%) | Necrotic Cells (%) |

| 0 (Control) | 1.64 | 0.16 |

| 250 | 10.6 | Not specified |

| 500 | 9.7 | 6.59 |

Table 3: Induction of G2/M Phase Cell Cycle Arrest in K562 Cells by AAI[1]

| Treatment Condition | G2/M Phase Cells (%) |

| Time-dependent (250 nM AAI) | |

| 0h (Control) | 10.56 |

| 2h | 12.18 |

| 4h | 23.4 |

| 12h | 48.85 |

| Concentration-dependent (24h AAI) | |

| 0 nM (Control) | Not specified |

| Concentrations up to 25 nM | Marked G2/M arrest |

Molecular Mechanism of Action

This compound exerts its anti-leukemic effects by modulating multiple key signaling pathways. The primary mechanism involves the activation of Protein Kinase C delta (PKCδ).[1][2]

Signaling Pathways Modulated by AAI:

-

PKCδ/ERK Pathway Activation: AAI activates PKCδ, which in turn leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK). This pathway is crucial for inducing apoptosis in leukemia cells.[1][2]

-

AKT Pathway Inactivation: The compound inhibits the activation of Protein Kinase B (AKT), a key signaling node for cell survival and proliferation.[1][2]

-

JAK/STAT3 Pathway Inhibition: AAI inhibits the phosphorylation of both Janus Kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3), a critical pathway for leukemogenesis.[1]

These signaling events collectively lead to the inhibition of cell proliferation, cell cycle arrest at the G2/M phase, and the induction of apoptosis and necrosis.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of AAI's anti-leukemic activity.

Cell Culture

-

Cell Line: Human chronic myeloid leukemia K562 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

Cell Proliferation Assay (MTT Assay)

-

Seed K562 cells in a 96-well plate at a density of 3,000 cells per well.[3]

-

Treat the cells with various concentrations of AAI for the desired duration (e.g., 48 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3][4]

-

Calculate the cell proliferation inhibition rate relative to untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

-

Treat K562 cells with the desired concentrations of AAI for a specified time (e.g., 18 hours).[1]

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.[1] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

-

Treat K562 cells with AAI for the indicated times and concentrations.[1]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[4]

-

Wash the fixed cells with PBS and resuspend them in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[4]

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

Western Blot Analysis

-

Treat K562 cells with AAI for the specified durations and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-PKCδ, PKCδ, p-ERK, ERK, p-AKT, AKT, p-JAK, JAK, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of AAI in K562 Cells

Caption: Signaling pathway of AAI in K562 leukemia cells.

Experimental Workflow for Assessing AAI Activity

Caption: Experimental workflow for AAI in vitro studies.

Conclusion

This compound demonstrates potent in vitro anti-leukemic activity against the K562 chronic myeloid leukemia cell line. Its mechanism of action involves the modulation of key signaling pathways, including the activation of the pro-apoptotic PKCδ/ERK axis and the inhibition of the pro-survival AKT and JAK/STAT3 pathways.[1] These activities translate to the induction of G2/M phase cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of AAI for leukemia treatment.

References

- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 20-O-Acetylingenol-3-angelate with K562 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Acetylingenol-3-angelate (AAI), also known as 3-O-angeloyl-20-O-acetyl ingenol (B1671944) (AAI) or PEP008, is a synthetic derivative of ingenol mebutate, a compound isolated from the sap of Euphorbia peplus.[1] Ingenol mebutate has demonstrated significant cytotoxicity and is used clinically to treat actinic keratosis.[1][2][3] AAI has been shown to possess greater intracellular stability compared to its parent compound, leading to enhanced bioactivity.[1][4] In the context of chronic myeloid leukemia, AAI has been found to be cytotoxic to the K562 cell line, inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[1][4]

These application notes provide detailed experimental protocols for studying the effects of this compound on K562 cells, along with quantitative data from key experiments and visualizations of the associated signaling pathways.

Data Presentation

Table 1: Cell Cycle Distribution of K562 Cells Treated with this compound

| Treatment Condition | G2/M Phase (%) |

| Untreated Control | 10.56 |

| 250 nM AAI, 2 hours | 12.18 |

| 250 nM AAI, 4 hours | 23.4 |

| 250 nM AAI, 12 hours | 48.85 |

Data extracted from a study by Qu et al. (2016).[1]

Table 2: Apoptosis and Necrosis in K562 Cells Treated with this compound for 18 hours

| Treatment Condition | Apoptotic Cells (%) | Necrotic Cells (%) |

| Untreated Control | 1.64 | 0.16 |

| 250 nM AAI | 10.6 | Not Reported |

| 500 nM AAI | 9.7 | 6.59 |

Data extracted from a study by Qu et al. (2016).[1]

Experimental Protocols

Cell Culture

K562 cells, a human chronic myeloid leukemia cell line, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cell proliferation.

Materials:

-

K562 cells

-

This compound (AAI)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-